Triazole derivative.

Description

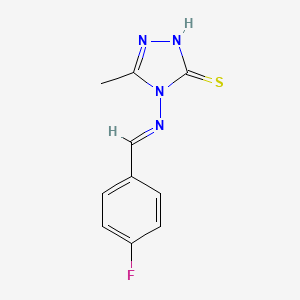

The exact mass of the compound 4-[(4-fluorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol is 236.05319564 g/mol and the complexity rating of the compound is 334. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 736138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Triazole derivative. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triazole derivative. including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,14,16)/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWDAEVXPZRJTQ-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1N=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Isomers of Triazole for Researchers, Scientists, and Drug Development Professionals

Triazole, a five-membered heterocyclic organic compound with the molecular formula C₂H₃N₃, is a cornerstone in medicinal chemistry and drug development.[1] Its structural versatility and wide range of biological activities have made it a privileged scaffold in the design of numerous therapeutic agents.[2] This technical guide provides a comprehensive overview of the two principal isomers of triazole: 1,2,3-triazole and 1,2,4-triazole (B32235).

Core Structural Differences and Physicochemical Properties

The fundamental distinction between the two isomers lies in the arrangement of the three nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, a carbon atom separates one nitrogen atom from the other two.[1] This seemingly subtle structural variance significantly influences the electronic distribution, dipole moment, hydrogen bonding capabilities, and ultimately, the pharmacological profiles of their derivatives.[1]

Both isomers are aromatic, with all constituent atoms being sp² hybridized, contributing to their stability.[3][4] They are generally stable to hydrolysis and oxidation, a desirable feature for drug candidates.[3]

Comparative Physicochemical Data

A summary of the key physicochemical properties of the parent 1,2,3-triazole and 1,2,4-triazole is presented below for easy comparison.

| Property | 1,2,3-Triazole | 1,2,4-Triazole |

| Molecular Formula | C₂H₃N₃ | C₂H₃N₃ |

| Molar Mass | 69.07 g/mol [5] | 69.07 g/mol [6] |

| Appearance | Colorless liquid[5] | White crystalline solid[6] |

| Melting Point | 23-25 °C[5] | 119-121 °C[6][7] |

| Boiling Point | 203 °C[5] | 260 °C[6][7] |

| Density | 1.192 g/cm³[3] | 1.15 g/cm³ (at 130 °C)[6] |

| Solubility in Water | Very soluble[5] | Highly soluble (1250 g/L at 20 °C)[6] |

| pKa (of the protonated species) | 1.17[3] | 2.19[7] |

| pKa (of the neutral molecule) | 9.4[5] | 10.26[7][8] |

| Dipole Moment | 1.79 D[9] | 3.27 D (in dioxane)[7] |

Synthesis of Triazole Isomers: A Comparative Overview

The synthetic routes to 1,2,3-triazoles and 1,2,4-triazoles are distinct, reflecting their different structural arrangements. The choice of synthetic methodology is crucial in drug discovery, as it dictates the substitution patterns achievable on the triazole core.

Synthesis of 1,2,3-Triazoles

The most prominent method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition , a reaction between an azide and an alkyne.[5] This reaction is a cornerstone of "click chemistry" and allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, particularly when catalyzed by copper(I).[10] Ruthenium catalysts can favor the formation of 1,5-disubstituted isomers.[5]

Synthesis of 1,2,4-Triazoles

Classical methods for the synthesis of the 1,2,4-triazole ring include the Pellizzari reaction and the Einhorn-Brunner reaction . The Pellizzari reaction involves the condensation of an acylhydrazine with an amide, often at high temperatures.[10] The Einhorn-Brunner reaction utilizes the condensation of a diacylamine with a hydrazine, typically in the presence of a weak acid.[8]

Experimental Protocols

Huisgen 1,3-Dipolar Cycloaddition (General Procedure for 1,4-disubstituted 1,2,3-triazole)

Materials:

-

Organic azide (1.0 eq)

-

Terminal alkyne (1.0 eq)

-

Copper(II) sulfate (B86663) pentahydrate (0.05 eq)

-

Sodium ascorbate (B8700270) (0.1 eq)

-

Solvent (e.g., a mixture of water and tert-butanol)

Procedure:

-

In a round-bottom flask, dissolve the organic azide and terminal alkyne in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1,4-disubstituted 1,2,3-triazole.

Pellizzari Reaction (Synthesis of 3,5-Diphenyl-1,2,4-triazole)

Materials:

-

Benzamide (B126) (1.0 eq)

-

Benzoyl hydrazide (1.0 eq)

Procedure:

-

Combine equimolar amounts of benzamide and benzoyl hydrazide in a round-bottom flask.

-

Heat the mixture to a high temperature (typically 220-250 °C) under an inert atmosphere (e.g., nitrogen). The reaction is often performed neat (without a solvent).

-

Maintain the temperature for 2-4 hours.

-

After cooling to room temperature, treat the solid residue with a dilute sodium hydroxide (B78521) solution to remove any unreacted starting materials.

-

Collect the crude product by filtration, wash with water, and recrystallize from ethanol (B145695) to yield pure 3,5-diphenyl-1,2,4-triazole.

Einhorn-Brunner Reaction (General Procedure)

Materials:

-

Diacylamine (1.0 eq)

-

Hydrazine or a substituted hydrazine (1.1 eq)

-

Glacial acetic acid (as solvent and catalyst)

Procedure:

-

Dissolve the diacylamine and hydrazine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water to remove residual acetic acid.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activities and Applications in Drug Development

Both 1,2,3- and 1,2,4-triazole scaffolds are integral to a multitude of marketed drugs and clinical candidates, exhibiting a broad spectrum of biological activities.

1,2,3-Triazoles in Medicinal Chemistry

The 1,2,3-triazole moiety, often synthesized via "click chemistry," serves as a stable and versatile linker in drug design. It is a key component in drugs such as the β-lactamase inhibitor tazobactam and the cephalosporin (B10832234) antibiotic cefatrizine .[11] Derivatives of 1,2,3-triazole have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4]

1,2,4-Triazoles in Medicinal Chemistry

The 1,2,4-triazole ring is a well-established pharmacophore, particularly in the development of antifungal agents.[1] Market-leading drugs like fluconazole and itraconazole feature this core structure and function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase.[1] Beyond antifungal applications, 1,2,4-triazole derivatives are found in anticancer drugs like letrozole , an aromatase inhibitor, and anxiolytics such as alprazolam .[1] The diverse biological profile of 1,2,4-triazoles also includes antibacterial, antiviral, and anti-inflammatory activities.[1]

Conclusion

The two primary isomers of triazole, 1,2,3-triazole and 1,2,4-triazole, represent indispensable building blocks in modern drug discovery and development. Their distinct physicochemical properties and synthetic accessibility allow for the creation of a vast chemical space for interaction with biological targets. A thorough understanding of their comparative chemistry, synthesis, and biological activities is paramount for researchers and scientists aiming to design and develop novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 6. 1,2,4-Triazole [chembk.com]

- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. 1,2,3-triazole [stenutz.eu]

- 10. researchgate.net [researchgate.net]

- 11. acs.org [acs.org]

Physicochemical Properties of 1,2,3-Triazole Derivatives: A Technical Guide for Drug Development

The 1,2,3-triazole moiety has emerged as a cornerstone in modern medicinal chemistry, valued for its synthetic accessibility, metabolic stability, and unique electronic properties.[1][2][3] This guide provides an in-depth analysis of the core physicochemical properties of 1,2,3-triazole derivatives, offering a critical resource for researchers, scientists, and drug development professionals. Understanding these characteristics is paramount for optimizing drug candidates' potency, selectivity, and pharmacokinetic profiles.

The Role of 1,2,3-Triazoles in Medicinal Chemistry

The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. Its utility in drug design is multifaceted. It frequently serves as a bioisostere , mimicking the geometry and electronic properties of other functional groups, most notably the trans-amide bond.[4][5] This substitution can significantly enhance metabolic stability by replacing the hydrolytically labile amide linkage.[4][5] Furthermore, the triazole scaffold can act as a rigid linker to connect different pharmacophores or function as a key pharmacophore itself, engaging in crucial interactions with biological targets.[2] The advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and versatile, further cementing its importance in drug discovery.[5][6][7]

Core Physicochemical Properties

The physicochemical profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties. The 1,2,3-triazole ring imparts a unique set of characteristics to a molecule, which are summarized below.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

The inherent polarity of the triazole ring generally contributes to lower logP values, which can improve aqueous solubility.[8][9] However, the lipophilicity of 1,2,3-triazole derivatives is highly tunable through substitution. For instance, studies on aniline (B41778) derivatives have shown that the position of the triazole substituent and the nature of other appended groups significantly influence the final logP value.[10] Generally, para-substituted compounds tend to exhibit lower lipophilicity compared to their ortho- or meta-isomers.[10]

Table 1: Lipophilicity Data for Selected 1,2,3-Triazole Derivatives

| Compound Class | Substituent | Experimental logP (logPTLC) | Computational logP (ALOGPs) | Reference |

| Aniline-Triazole Hybrids | p-chlorobenzyl (ortho-aniline) | 2.99 | 3.58 | [10] |

| Aniline-Triazole Hybrids | p-chlorobenzyl (meta-aniline) | 3.23 | 3.58 | [10] |

| Aniline-Triazole Hybrids | p-chlorobenzyl (para-aniline) | 2.26 | 3.58 | [10] |

| Dipyridothiazine-Triazole Hybrids | p-chlorophenyl | 2.872 (RM0 value) | 5.09 | [11] |

| Dipyridothiazine-Triazole Hybrids | p-cyanobenzyl | - | - | [11] |

Note: logP values can vary significantly based on the determination method (experimental vs. computational algorithm).[11][12]

Solubility

Aqueous solubility is essential for drug absorption and distribution. The 1,2,3-triazole ring can enhance solubility due to its polarity and its ability to act as a hydrogen bond acceptor through its nitrogen atoms.[8][9][13][14] The parent 1H-1,2,3-triazole is highly soluble in water.[6][15] For derivatives, solubility is a balance between the polar contribution of the triazole ring and the properties of its substituents.[16] Attaching long alkyl chains or other hydrophobic moieties can decrease water solubility, while incorporating polar or ionizable groups can improve it.[16][17]

Acidity and Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding. The 1,2,3-triazole ring is considered weakly basic.[8][9] The protonated form of 1,2,4-triazole (B32235) has a pKa of 2.19, while the neutral form has a pKa of 10.26, indicating its ability to act as a very weak acid.[18] The nitrogen atoms in the 1,2,3-triazole ring are less basic than those in imidazole (B134444) but can still participate in interactions with biological targets.

Dipole Moment

The 1,2,3-triazole ring possesses a significant dipole moment, which is a measure of the separation of positive and negative charges in the molecule.[19] This property is crucial for forming dipole-dipole interactions with biological receptors, contributing to binding affinity.[5][20] The magnitude of the dipole moment is highly dependent on the tautomeric form and substitution pattern. The 1H-1,2,3-triazole tautomer has a large calculated dipole moment of approximately 4.55 D, whereas the 2H-tautomer has a much smaller dipole moment of around 0.12 D.[21] Experimental measurements in benzene (B151609) solution have confirmed substantial dipole moments for various derivatives.[22]

Table 2: Physicochemical Constants of Parent Triazoles

| Property | 1H-1,2,3-Triazole | 2H-1,2,3-Triazole | 1H-1,2,4-Triazole | Reference |

| Melting Point (°C) | 23-25 | ~23.5 | 120-121 | [6][23] |

| Boiling Point (°C) | 203 | 203 | 260 | [6][23] |

| Density (g/mL at 25°C) | 1.192 | 1.274 | Solid | [23] |

| Calculated Dipole Moment (D) | 4.55 | 0.12 | - | [21] |

| logP (octanol/water) | -0.29 | - | - | [24] |

Hydrogen Bonding Capacity

The ability to form hydrogen bonds is fundamental to a drug's interaction with its target. The 1,2,3-triazole ring is an excellent hydrogen bond acceptor due to the lone pairs of electrons on its nitrogen atoms.[5][8][9][19] Under certain conditions, particularly when protonated or appropriately substituted, the ring's C-H bonds can also act as weak hydrogen bond donors.[5] This dual capability allows the triazole moiety to form robust and specific interactions within a binding site, often mimicking the hydrogen bonding pattern of an amide bond it replaces.[5][25]

Metabolic Stability

A key advantage of using the 1,2,3-triazole scaffold is its high metabolic stability.[1][5][13][19] The aromatic ring is resistant to both enzymatic (e.g., hydrolysis, oxidation) and chemical degradation, which is a significant improvement over more labile groups like esters or amides.[1][5] This stability can lead to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability.

Experimental Protocols

Accurate determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR). Standard methodologies for key parameters are outlined below.

Determination of Lipophilicity by RP-TLC

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a common experimental method for estimating lipophilicity.[11][26][27]

-

Stationary Phase: A nonpolar stationary phase, such as silica (B1680970) gel plates coated with C18 (octadecylsilane), is used.

-

Mobile Phase: A series of mobile phases with varying compositions of an organic modifier (e.g., acetone, isopropanol) and an aqueous buffer (e.g., TRIS buffer) are prepared.[11][27]

-

Sample Application: The test compounds are dissolved in a suitable solvent and spotted onto the RP-TLC plate.

-

Development: The plate is developed in a chromatography tank containing the chosen mobile phase.

-

Visualization: After development, the spots are visualized, typically under UV light.

-

Calculation: The retention factor (Rf) is calculated for each spot in each mobile phase. The RM value is then determined using the equation: RM = log[(1/Rf) - 1].

-

Extrapolation: A plot of RM values against the percentage of the organic modifier is created. The y-intercept of this linear relationship gives the RM0 value, which is a measure of lipophilicity.[11][27] This RM0 value can be converted to a logPTLC scale by using a calibration curve of known standards.[27]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

-

Sample Preparation: A precise amount of the 1,2,3-triazole derivative is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol) if solubility is low.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added.

-

pKa Determination: The pKa is determined from the titration curve. For a monoprotic weak base, the pKa is the pH at which half of the compound has been neutralized (the half-equivalence point). Sophisticated software can be used to calculate the pKa from the titration data with high precision.

Determination of Melting Point by Capillary Method

The melting point is a fundamental indicator of a compound's purity and is determined using a melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline 1,2,3-triazole derivative is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, which is equipped with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially, followed by a slower rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The sample is observed through a magnifying lens.

-

Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Visualizations

Diagrams are provided to illustrate key concepts related to the synthesis and application of 1,2,3-triazole derivatives.

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Relationship between physicochemical properties and drug development outcomes.

Caption: Inhibition of a kinase signaling pathway by a 1,2,3-triazole derivative.

References

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents - ProQuest [proquest.com]

- 12. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. acs.org [acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. researchgate.net [researchgate.net]

- 20. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Dipole moments and a CNDO/2 study of mesoionic 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 23. 2H-1,2,3-Triazole CAS#: 288-35-7 [m.chemicalbook.com]

- 24. 1,2,3-triazole [stenutz.eu]

- 25. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole (B32235), a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow for high-affinity interactions with a wide range of biological targets.[1][2] This versatility has led to the incorporation of the 1,2,4-triazole nucleus into a diverse array of clinically successful drugs and technologically important compounds.[3][4] This technical guide provides a comprehensive overview of the biological significance of the 1,2,4-triazole scaffold, with a focus on its therapeutic applications, agricultural uses, and role in corrosion inhibition.

Therapeutic Applications of 1,2,4-Triazole Derivatives

The 1,2,4-triazole core is a cornerstone in the development of various therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[3][5]

Antifungal Activity

The most prominent application of the 1,2,4-triazole scaffold is in the development of antifungal agents.[6][7] Triazole antifungals, such as fluconazole, itraconazole, and voriconazole, are frontline therapies for systemic fungal infections.[1][8]

Mechanism of Action: 1,2,4-triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][6] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[9] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol production and leading to the accumulation of toxic sterols, which ultimately compromises fungal membrane integrity and inhibits growth.[9] A secondary mechanism involves the accumulation of sterol intermediates that induce negative feedback regulation of HMG-CoA reductase, further inhibiting sterol synthesis.[10]

Anticancer Activity

The 1,2,4-triazole scaffold is a key component in numerous anticancer agents, targeting various signaling pathways involved in cancer cell proliferation and survival.[11][12][13]

Mechanisms of Action:

-

Kinase Inhibition: Many 1,2,4-triazole derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer.

-

EGFR and VEGFR-2 Inhibition: Some triazole hybrids have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial mediators of tumor growth, angiogenesis, and metastasis.[14][15]

-

c-Met Inhibition: Certain derivatives exhibit significant inhibitory activity against the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.

-

Other Kinase Targets: 1,2,4-triazoles have also been shown to inhibit other kinases like BRAF, c-Kit, RET, and FLT3.

-

-

Tubulin Polymerization Inhibition: A significant class of 1,2,4-triazole-based compounds function as tubulin polymerization inhibitors.[16][17][18] By binding to the colchicine (B1669291) site on β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][19]

Antibacterial Activity

Derivatives of 1,2,4-triazole have demonstrated significant potential as antibacterial agents, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[20] Hybrid molecules incorporating a 1,2,4-triazole ring with other pharmacophores, such as fluoroquinolones, have shown enhanced antimicrobial efficacy.

Anticonvulsant Activity

The 1,2,4-triazole scaffold is a key feature in the design of novel anticonvulsant drugs.[21] These compounds have shown efficacy in various seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3][21]

Agricultural Applications

The biological activity of 1,2,4-triazoles extends to the agricultural sector, where they are utilized as fungicides, herbicides, and plant growth regulators.[3][17][22]

Fungicides

Triazole-based fungicides, such as tebuconazole (B1682727) and propiconazole, are widely used to protect crops from a variety of fungal diseases.[3] Their mechanism of action is similar to that of their medicinal counterparts, involving the inhibition of ergosterol biosynthesis in pathogenic fungi.

Herbicides

Certain 1,2,4-triazole derivatives exhibit potent herbicidal activity against a broad spectrum of weeds.[4][23][24] These compounds can be effective at low application rates and show selectivity for certain crops.

Material Science Applications: Corrosion Inhibition

Beyond their biological applications, 1,2,4-triazole derivatives have proven to be effective corrosion inhibitors for various metals and alloys, particularly steel and copper, in acidic environments.[16][22]

Mechanism of Action: The nitrogen and sulfur atoms in the 1,2,4-triazole ring act as adsorption centers, facilitating the formation of a protective film on the metal surface.[6] This film acts as a barrier, isolating the metal from the corrosive medium and thus inhibiting the corrosion process.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for a selection of 1,2,4-triazole derivatives.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound Class | Target/Cell Line | IC50/GI50 | Reference(s) |

| Diarylurea derivatives | HT-29, H460, MDA-MB-231 | 0.85 - 1.54 µM | [5] |

| Triazolo[4,3-b][5][16][17][22]tetrazine | c-Met kinase | 11.77 µM | [5] |

| 1,2,4-Triazolone moiety | c-Met kinase | 1.57 - 31.52 nM | [5] |

| Indole-1,2,4-triazole derivatives | HepG2, HeLa, MCF-7, A549 | 0.15 - 0.38 µM | [19] |

| 1,2,4-Triazole pyridine (B92270) derivatives | B16F10 | 41.12 - 61.11 µM | |

| 1,2,3-Triazole/1,2,4-oxadiazole hybrids | Various cancer cell lines | 28 - 104 nM | |

| Indolyl-1,2,4-triazole hybrids | MCF-7, HepG2 | 0.32 - 1.07 µM | [25] |

| 1,2,4-Triazole derivatives | MDA-MB-231 | 3.48 - 5.95 µM | [10] |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole | MCF-7, Caco-2 | 0.31 - 4.98 µM | [13] |

| 1,2,4-Triazole derivatives | EGFR | 3.6 µM | [26] |

Table 2: Antimicrobial Activity of 1,2,4-Triazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference(s) |

| Clinafloxacin-triazole hybrids | MRSA | 0.25 - 1 | [5] |

| 1,2,4-Triazolo[3,4-b][5][16][18]thiadiazines | E. coli, P. aeruginosa | 3.125 | [5] |

| Bis-1,2,4-triazole derivatives | B. proteus | 0.5 | [5] |

| Phenylpiperazine-triazole-fluoroquinolone hybrids | Various bacteria | 0.125 - 64 | [20] |

| Ofloxacin analogues | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [20] |

| Indole-1,2,4-triazole conjugates | C. tropicalis, C. albicans | 2 | [27] |

| Triazole derivatives | C. albicans | 0.0625 - 1 | [5] |

Table 3: Anticonvulsant Activity of 1,2,4-Triazole Derivatives

| Compound Class | Test Model | ED50 (mg/kg) | Reference(s) |

| 1,2,4-Triazole-3-thione derivatives | MES | 9.2 - 38.5 | [5][21] |

| N-(Arylalkyl)triazoles | MES, scPTZ | 50.8 - 76.0 | [21] |

| 1-Alkoxy-4-(1H-1,2,4-triazol-1-yl)phthalazine | MES | 28.9 | [21] |

| 3-Substituted-4-(4-hexyloxyphenyl)-4H-1,2,4-triazoles | MES | 5.7 | [21] |

| 1,2,4-Triazole-3-thiones | 6 Hz seizure | 40.9 - 169.7 | |

| 1,2,4-Triazole derivatives | MES | 23.02 - 37.50 | [3] |

| N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amides | MES, scPTZ | 9.1 - 19.7 | [7] |

Table 4: Corrosion Inhibition Efficiency of 1,2,4-Triazole Derivatives

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference(s) |

| 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol derivatives | Carbon Steel | 1M HCl | >90 | [6] |

| 3-substituted 1,2,4-triazole (3ST) | Steel | H2SO4 | High | [22] |

| 1,2,4-Triazole derivatives | Steel | Acidic Medium | Varies | [28][29] |

| 1,2,3-Triazole derivatives (PMT4, PMT5) | Mild Steel | 1M HCl | 81 - 92 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of 1,2,4-triazole derivatives. Below are representative protocols for key experiments.

General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones

This method involves the alkaline dehydrocyclization of 1,4-disubstituted thiosemicarbazide (B42300) derivatives.[23]

-

Synthesis of 1,4-disubstituted thiosemicarbazide: React the respective carboxylic acid hydrazides with aryl/aryl isothiocyanates.

-

Cyclization: Reflux the obtained thiosemicarbazide derivative in a 2% aqueous sodium hydroxide (B78521) solution.

-

Acidification: After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thione product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test 1,2,4-triazole compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

-

Serial Dilution: Perform serial two-fold dilutions of the 1,2,4-triazole compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometry.

Corrosion Inhibition Evaluation: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to study the corrosion inhibition properties of compounds.

-

Electrode Preparation: Prepare a working electrode of the metal to be tested (e.g., mild steel).

-

Electrochemical Cell Setup: Place the working electrode in a three-electrode cell containing the corrosive medium (e.g., 1M HCl) with and without the 1,2,4-triazole inhibitor. A reference electrode and a counter electrode complete the setup.

-

EIS Measurement: Apply a small amplitude AC signal over a range of frequencies and measure the impedance response of the system.

-

Data Analysis: Analyze the resulting Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion protection.

Conclusion

The 1,2,4-triazole scaffold represents a remarkably versatile and biologically significant core structure. Its presence in a wide array of approved drugs and promising drug candidates underscores its importance in medicinal chemistry. The diverse pharmacological activities, including potent antifungal, anticancer, antibacterial, and anticonvulsant properties, continue to drive research into novel 1,2,4-triazole derivatives. Furthermore, its applications in agriculture as fungicides and herbicides, and in materials science as corrosion inhibitors, highlight the broad utility of this heterocyclic system. The ongoing exploration of the structure-activity relationships and mechanisms of action of 1,2,4-triazole-containing compounds will undoubtedly lead to the development of new and improved therapeutic agents and technologically advanced materials.

References

- 1. content.ampp.org [content.ampp.org]

- 2. benchchem.com [benchchem.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abscience.com.tw [abscience.com.tw]

- 9. benchchem.com [benchchem.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. bmglabtech.com [bmglabtech.com]

- 12. ijcsi.pro [ijcsi.pro]

- 13. pu.edu.pk [pu.edu.pk]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. 3.1. Synthesis of 1,2,4-Triazole-3-Thione Derivatives [bio-protocol.org]

- 24. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. GraphViz Examples and Tutorial [graphs.grevian.org]

- 27. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 28. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 29. search.cosmobio.co.jp [search.cosmobio.co.jp]

The Aromaticity of Triazole Rings: A Core Technical Guide for Drug Development

An in-depth exploration of the fundamental principles of aromaticity in 1,2,3- and 1,2,4-triazole (B32235) isomers, detailing the structural, energetic, and magnetic criteria that underpin their stability and reactivity. This guide is intended for researchers, scientists, and drug development professionals.

The triazole ring system, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its prevalence in a wide array of therapeutic agents is largely attributable to its unique combination of chemical stability, metabolic resistance, and capacity for diverse intermolecular interactions. At the heart of these properties lies the aromatic character of the triazole ring. Understanding the nuances of this aromaticity is paramount for the rational design and development of novel triazole-containing pharmaceuticals. This technical guide provides a comprehensive analysis of the aromaticity of the two primary triazole isomers: 1,2,3-triazole and 1,2,4-triazole.

The Theoretical Foundation of Triazole Aromaticity

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts increased stability. The aromatic character of triazoles can be understood through the lens of Hückel's rule, which states that a planar, cyclic, and fully conjugated molecule is aromatic if it has 4n+2 π electrons, where 'n' is a non-negative integer.

Both 1,2,3- and 1,2,4-triazole isomers fulfill the criteria for aromaticity:

-

Cyclic and Planar: The five-membered ring structure is inherently cyclic, and experimental as well as computational studies confirm the planarity of the triazole ring system.

-

Complete Conjugation: All atoms within the triazole ring are sp² hybridized, possessing a p-orbital that participates in the delocalized π-system.

-

Hückel's Rule: Each triazole ring contains 6 π electrons (n=1), satisfying the 4n+2 rule. This sextet of electrons is formed from the contribution of one π electron from each of the two carbon atoms and a total of four π electrons from the three nitrogen atoms. In the 1H-tautomers, two nitrogen atoms contribute one π electron each, while the third nitrogen atom contributes two.

The delocalization of these 6 π electrons over the five-membered ring results in a significant resonance stabilization energy, which is a key contributor to the thermodynamic stability of triazoles.

Caption: Logical workflow illustrating the criteria for establishing aromaticity based on Hückel's rule.

Quantitative Assessment of Triazole Aromaticity

While Hückel's rule provides a qualitative understanding, a quantitative assessment of aromaticity is crucial for comparing different heterocyclic systems. This is achieved through a combination of structural, energetic, and magnetic criteria.

Structural Criteria: Bond Length Equalization

In an aromatic system, the delocalization of π electrons leads to a partial evening out of bond lengths, with formal single bonds gaining double bond character and vice versa. X-ray crystallography and computational chemistry are the primary tools for determining these structural parameters.

| Parameter | 1,2,3-Triazole (Calculated) | 1,2,4-Triazole (Calculated) | Reference Benzene (Experimental) |

| Bond Lengths (Å) | |||

| C-C | ~1.37 Å | ~1.35 Å | 1.39 Å |

| C-N | ~1.34 - 1.36 Å | ~1.32 - 1.38 Å | - |

| N-N | ~1.31 - 1.36 Å | ~1.33 - 1.40 Å | - |

| Bond Angles (°) | |||

| C-N-N | ~107° - 110° | ~102° - 112° | - |

| N-C-N | - | ~114° | - |

| N-N-N | ~109° | - | - |

| C-C-N | ~107° | ~106° | - |

Note: The bond lengths and angles for triazoles can vary slightly depending on the tautomeric form and the computational method used. The values presented are representative.

Energetic Criteria: Aromatic Stabilization Energy (ASE)

Aromatic Stabilization Energy (ASE) is the extra stability of an aromatic compound compared to a hypothetical non-aromatic analogue. It is a direct measure of the energetic advantage of π-electron delocalization. ASE is typically determined through computational methods.

| Aromaticity Index | 1,2,3-Triazole | 1,2,4-Triazole |

| Aromatic Stabilization Energy (ASE) (kcal/mol) | ~25-30 | ~30-35 |

Note: ASE values can differ based on the computational method and the reference compound used.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

Nucleus-Independent Chemical Shift (NICS) is a computational method that probes the magnetic shielding at the center of a ring. Aromatic compounds exhibit a diatropic ring current that induces a magnetic field opposing the external field, resulting in negative (shielded) NICS values. The more negative the NICS value, the more aromatic the system.

| Aromaticity Index | 1,2,3-Triazole | 1,2,4-Triazole | Benzene (Reference) |

| NICS(0) (ppm) | ~ -11 to -13 | ~ -13 to -15 | ~ -9.7 |

| NICS(1) (ppm) | ~ -14 to -16 | ~ -15 to -17 | ~ -11.5 |

NICS(0) is calculated at the geometric center of the ring, while NICS(1) is calculated 1 Å above the plane of the ring.

Experimental Protocols for Aromaticity Determination

X-ray Crystallography

Objective: To determine the precise bond lengths and angles of the triazole ring in the solid state, providing evidence for bond length equalization.

Methodology:

-

Crystal Growth: High-quality single crystals of the triazole-containing compound are grown from a suitable solvent system.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the magnetic environment of the triazole ring protons and carbons, which is influenced by the aromatic ring current.

Methodology:

-

Sample Preparation: The triazole-containing compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. Aromatic protons on the triazole ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the diatropic ring current.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired. The carbon atoms of the aromatic triazole ring typically resonate in the range of δ 120-150 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To observe the electronic transitions characteristic of the aromatic π-system.

Methodology:

-

Sample Preparation: A dilute solution of the triazole-containing compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Spectral Acquisition: The UV-Vis spectrum is recorded over a suitable wavelength range (typically 200-400 nm). Aromatic systems like triazoles exhibit characteristic π → π* transitions. Benzene, for example, shows a strong absorption around 204 nm and a weaker, structured band around 254 nm.[1] The position and intensity of these bands in triazoles can provide qualitative information about their aromaticity.

Computational Chemistry: NICS Calculation

Objective: To quantify the aromaticity of the triazole ring based on its magnetic properties.

Methodology:

-

Geometry Optimization: The molecular geometry of the triazole is optimized using a suitable level of theory (e.g., DFT with a basis set like 6-311+G(d,p)).

-

NICS Calculation: A "ghost" atom (Bq) with no basis functions or electrons is placed at the geometric center of the ring (for NICS(0)) or at a defined distance above the ring plane (e.g., 1 Å for NICS(1)).

-

Magnetic Shielding Calculation: The absolute magnetic shielding tensor for the ghost atom is calculated using a method like GIAO (Gauge-Including Atomic Orbital).

-

NICS Value: The NICS value is the negative of the isotropic magnetic shielding value.

Caption: Workflow for the comprehensive assessment of triazole aromaticity, integrating experimental and computational approaches.

Comparative Aromaticity: 1,2,3-Triazole vs. 1,2,4-Triazole

Based on the available data, both 1,2,3- and 1,2,4-triazole are unequivocally aromatic. However, subtle differences in their electronic structure lead to variations in their degree of aromaticity. Generally, 1,2,4-triazole is considered to be slightly more aromatic than 1,2,3-triazole. This is supported by its generally higher aromatic stabilization energy and more negative NICS values. This enhanced stability can influence the pharmacokinetic and pharmacodynamic properties of drug candidates incorporating this scaffold.

Conclusion

The aromaticity of the triazole ring is a fundamental property that underpins its utility in drug design. Both 1,2,3- and 1,2,4-triazole isomers are robustly aromatic, a feature that contributes to their chemical stability and influences their biological interactions. A thorough understanding and quantitative assessment of this aromaticity, through a combination of experimental and computational methods, are essential for the development of next-generation triazole-based therapeutics. This guide provides a foundational framework for researchers to approach the analysis of triazole aromaticity in their drug discovery endeavors.

References

Exploring the Structural Diversity of Triazole Compounds: A Technical Guide for Drug Development Professionals

An in-depth examination of the synthesis, biological activity, and therapeutic potential of 1,2,3- and 1,2,4-triazole (B32235) scaffolds in modern drug discovery.

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in a wide range of biological interactions have led to the development of numerous clinically significant drugs.[1][2] This technical guide provides a comprehensive overview of the structural diversity of triazole compounds, detailing synthetic methodologies, summarizing key quantitative biological data, and visualizing their interactions with critical signaling pathways.

Synthetic Strategies for Accessing Triazole Diversity

The broad pharmacological potential of triazoles has driven the development of diverse and efficient synthetic methods. These strategies provide access to a vast chemical space of substituted 1,2,3- and 1,2,4-triazole derivatives.

Synthesis of 1,2,3-Triazoles via "Click Chemistry"

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3] Microwave-assisted organic synthesis (MAOS) has further revolutionized this process by drastically reducing reaction times and often improving yields.

Synthesis of 1,2,4-Triazoles via Classical and Modern Methods

The Pellizzari reaction is a classic method for synthesizing 1,2,4-triazoles through the condensation of an amide and an acylhydrazide, though it often requires high temperatures.[4][5] Modern approaches, including microwave-assisted synthesis, offer more efficient and higher-yielding alternatives for the preparation of diversely substituted 1,2,4-triazoles.[6]

Quantitative Biological Activity of Triazole Derivatives

The structural modifications of the triazole core have a profound impact on their biological activity. The following tables summarize the in vitro efficacy of various triazole derivatives against cancer cell lines and fungal pathogens, highlighting the structure-activity relationships (SAR).

Anticancer Activity of Triazole Compounds

Triazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The tables below present the half-maximal inhibitory concentration (IC50) values for representative compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5c | PC3 (Prostate) | 10.8 ± 0.04 | [7] |

| 5c | MCF-7 (Breast) | 20.53 ± 0.21 | [7] |

| 11e | RPMI-8226 (Leukemia) | 3.17 | [8] |

| 7a | A549 (Lung) | 8.67 | [9] |

| 7c | A549 (Lung) | 9.74 | [9] |

| k5 | A549 (Lung) | 4.4 | [1] |

| 8a | A549 (Lung) | 9.18 ± 0.6 | [10] |

| 8a | Caco-2 (Colon) | 13.0 ± 0.9 | [10] |

| 9a | Caco-2 (Colon) | 12.0 | [10] |

Antifungal Activity of Triazole Compounds

Triazoles are a well-established class of antifungal agents. The minimum inhibitory concentration (MIC) is a key metric for their in vitro antifungal activity.

| Compound Series | Fungal Strain | MIC Range (µg/mL) | Reference |

| 1,2,3-Benzotriazine-4-one derivatives | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [11][12] |

| Triazole alcohol derivatives | Fluconazole-susceptible Candida isolates | 0.063 - 1 | [12] |

| Compound 6m | Aspergillus fumigatus | 0.25 | [13] |

Key Signaling Pathways Modulated by Triazole Compounds

The therapeutic effects of triazole compounds are often attributed to their ability to modulate specific cellular signaling pathways implicated in disease pathogenesis.

Wnt/β-catenin Signaling Pathway

Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Certain triazole derivatives have been shown to inhibit this pathway, leading to the degradation of β-catenin and suppression of cancer cell growth.[14][15][16]

Ergosterol (B1671047) Biosynthesis Pathway

The primary mechanism of action for most antifungal triazoles is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This disruption leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.[11][13][17]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its aberrant activation is common in many cancers. Novel triazole derivatives have been developed as potent inhibitors of this pathway, often targeting key kinases like PI3K and mTOR.[4][10][18]

Detailed Experimental Protocols

To facilitate the practical application of the information presented, this section provides detailed methodologies for key experiments cited in the evaluation of triazole compounds.

General Procedure for Microwave-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles under microwave irradiation.

Materials:

-

Organic azide (B81097) (1.0 mmol)

-

Terminal alkyne (1.0 mmol)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%)

-

Sodium ascorbate (B8700270) (0.1 mmol, 10 mol%)

-

Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF)

-

10 mL microwave reaction vial with a magnetic stir bar

Procedure:

-

In a 10 mL microwave reaction vial, combine the organic azide, terminal alkyne, CuSO₄·5H₂O, and sodium ascorbate.

-

Add the chosen solvent to the vial.

-

Securely seal the vial with a Teflon septum.

-

Place the vial in a microwave reactor and irradiate at a set temperature (typically 80-120°C) for a specified time (usually 5-20 minutes).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Quench the reaction with water. The product may precipitate and can be collected by filtration.

-

If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds. Include untreated cells (negative control) and vehicle control (medium with DMSO).

-

Incubate the plate for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Materials:

-

Fungal strains

-

RPMI 1640 medium

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Fluconazole)

-

96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the positive control in the 96-well plates.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Conclusion

The structural diversity inherent in the triazole scaffold continues to provide a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of both 1,2,3- and 1,2,4-triazole isomers, coupled with their ability to modulate a wide array of biological targets and signaling pathways, ensures their continued relevance in drug development. This guide has provided a snapshot of the vast potential of triazole compounds, offering valuable data, protocols, and mechanistic insights to aid researchers in the design and evaluation of the next generation of triazole-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protein-Protein Interactions [cytoscape.org]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]

- 14. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

The Triazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a quintessential "privileged structure" in medicinal chemistry. Its remarkable versatility allows it to serve as a foundational scaffold for a diverse array of therapeutic agents, capable of interacting with multiple biological targets with high affinity and specificity. This technical guide provides a comprehensive overview of triazole derivatives, their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to empower researchers in the field of drug discovery and development.

The Triazole Core: A Privileged Scaffold

Privileged structures are molecular frameworks that appear in ligands for different types of receptors, demonstrating their broad biological applicability.[1][2] The triazole nucleus, existing in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole (B32235), perfectly embodies this concept. Its unique physicochemical properties, including hydrogen bonding capability, dipole moment, and metabolic stability, make it an ideal building block for designing novel therapeutic agents. Triazole derivatives have been successfully developed into drugs with a wide range of pharmacological activities, including antifungal, anticancer, antiviral, and enzyme inhibitory properties.[3][4]

Synthesis of Triazole Derivatives

The construction of the triazole ring is a cornerstone of many synthetic campaigns in medicinal chemistry. Various robust and efficient methods have been developed for the synthesis of both 1,2,3- and 1,2,4-triazole derivatives.

Synthesis of 1,2,3-Triazole Derivatives

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," is the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6] This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups.

This protocol describes a general procedure for the CuAAC reaction.

Materials:

-

Terminal alkyne (1.0 mmol)

-

Organic azide (B81097) (1.0 mmol)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

-

Sodium ascorbate (B8700270) (0.1 mmol, 10 mol%)

-

Solvent: 1:1 mixture of tert-butanol (B103910) and water (10 mL)

Procedure:

-

To a round-bottom flask, add the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol).

-

Dissolve the reactants in a 1:1 mixture of tert-butanol and water (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in water (1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates such as thiosemicarbazides. A common and effective method is the reaction of acyl hydrazides with isothiocyanates followed by cyclization.

This protocol provides a general method for the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles.

Materials:

-

Aroyl/acyl hydrazide (1.0 mmol)

-

Isothiocyanate (1.0 mmol)

-

Ethanol (B145695) (15 mL)

-

Potassium hydroxide (B78521) (1.2 mmol)

Procedure:

-

In a round-bottom flask, dissolve the aroyl/acyl hydrazide (1.0 mmol) in ethanol (10 mL).

-

Add the isothiocyanate (1.0 mmol) to the solution and reflux the mixture for 4-6 hours.

-

After cooling to room temperature, add a solution of potassium hydroxide (1.2 mmol) in ethanol (5 mL).

-

Reflux the reaction mixture for another 6-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water (50 mL).

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole derivative.

Biological Activities and Mechanisms of Action

Triazole derivatives have demonstrated a remarkable breadth of biological activities, targeting a variety of pathogens and disease pathways.

Antifungal Activity

Triazole-based drugs are mainstays in the treatment of fungal infections. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[7][8] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[9][10] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[11]

Caption: Inhibition of Lanosterol 14α-demethylase by triazoles in the ergosterol biosynthesis pathway.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 4 | [12] |

| Itraconazole | Aspergillus fumigatus | 0.125 - 2 | [12] |

| Voriconazole | Candida krusei | 0.03 - 1 | [7] |

| Posaconazole | Cryptococcus neoformans | 0.03 - 0.25 | [12] |

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Materials:

-

Yeast isolates

-

RPMI-1640 medium buffered with MOPS

-

Triazole compounds (stock solutions in DMSO)

-

96-well microtiter plates

-

Sterile saline or water

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the yeast isolates on Sabouraud dextrose agar (B569324) at 35°C for 24-48 hours. Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

Drug Dilution: Prepare serial twofold dilutions of the triazole compounds in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.015 to 16 µg/mL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted drug. This results in a final volume of 200 µL per well. Include a drug-free well for growth control and an uninoculated well for sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading the Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free control well. The endpoint can be read visually or with a spectrophotometer at 530 nm.

Anticancer Activity

Triazole derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[13] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1][14]

Caption: A potential mechanism of apoptosis induction by triazole derivatives via the p53 pathway.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Carboxyamidotriazole | Lung Cancer (A549) | 9.19 | [15] |

| 1,2,3-Triazole Derivative 8 | Fibrosarcoma (HT-1080) | 15.13 | [15] |

| Thiazolo[3,2-b][1][7][11]-triazole 3b | Breast Cancer (MCF-7) | 1.37 (GI₅₀) | [14] |

| 1,2,3-Triazole-dithiocarbamate | Colon Cancer | - | [5] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Triazole compounds (stock solutions in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the triazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes on a shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition

The triazole scaffold is a versatile inhibitor of various enzymes, playing a crucial role in the management of a wide range of diseases.[15] For instance, triazole derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, making them potential therapeutic agents for Alzheimer's disease.[16]

Caption: A typical workflow for the identification and characterization of triazole-based enzyme inhibitors.

| Compound | Enzyme | IC₅₀ / Kᵢ | Reference |

| Letrozole | Aromatase | - | [13] |

| Triazole derivative (4) | Carbonic Anhydrase | Kᵢ = 3.55 ± 0.57 nM | [17] |

| Benzofuran-triazole hybrid (10d) | Acetylcholinesterase | IC₅₀ = 0.55 ± 1.00 μM | [18] |

This colorimetric method is widely used to screen for AChE inhibitors.[19]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate (B84403) buffer (pH 8.0)

-

Triazole compounds (stock solutions in DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the triazole compound solution at various concentrations.

-

Enzyme Addition: Add 20 µL of the AChE enzyme solution to each well and incubate at 25°C for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the triazole compound compared to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The triazole nucleus has firmly established its position as a privileged scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its ability to engage in diverse biological interactions, has led to the development of numerous life-saving drugs. The continued exploration of novel triazole derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds immense promise for addressing unmet medical needs. This technical guide provides a solid foundation for researchers to build upon, fostering innovation in the design and development of the next generation of triazole-based therapeutics.

References

- 1. Recent Progress on Apoptotic Activity of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of triazole antifungal agents

An In-depth Technical Guide on the Core Mechanism of Action of Triazole Antifungal Agents

Introduction

Triazole antifungals represent a cornerstone in the management of a wide spectrum of fungal infections, from superficial mycoses to life-threatening systemic diseases. As synthetic compounds characterized by a five-membered ring containing three nitrogen atoms, their efficacy stems from a highly specific mode of action within the fungal cell.[1] This guide provides a detailed examination of the molecular mechanisms underpinning the action of triazole agents, intended for researchers, scientists, and professionals involved in drug development. We will explore the core biochemical pathways targeted by these agents, present comparative quantitative data on their activity, detail the experimental protocols used to ascertain their efficacy, and visualize the key processes through structured diagrams.

Core Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary mechanism of action of all triazole antifungal agents is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a sterol component essential for fungal membrane structure and function that is absent in mammals.[2]

The Fungal Ergosterol Biosynthesis Pathway

Ergosterol is the principal sterol in the fungal plasma membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[3] Its biosynthesis is a complex, multi-enzyme pathway. The critical final stages of this pathway begin with the cyclization of squalene (B77637) to form lanosterol (B1674476). Lanosterol then undergoes a series of enzymatic modifications, including demethylations, desaturations, and reductions, to be converted into ergosterol.